

A Technical Guide to 2-((Dimethylamino)methyl)aniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-((Dimethylamino)methyl)aniline

Cat. No.: B158372

[Get Quote](#)

Introduction

2-((Dimethylamino)methyl)aniline is a substituted aniline derivative of interest to researchers and professionals in drug development and organic synthesis. While a detailed historical account of its specific discovery is not extensively documented, its chemical structure places it within the important class of ortho-aminobenzylamines. These compounds are valuable intermediates in the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules. The presence of both a primary aromatic amine and a tertiary aliphatic amine in **2-((Dimethylamino)methyl)aniline** provides multiple reactive sites, making it a versatile building block for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, and expected spectroscopic data.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-((Dimethylamino)methyl)aniline**. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Source
Molecular Formula	C ₉ H ₁₄ N ₂	PubChem[1]
Molecular Weight	150.22 g/mol	PubChem[1]
IUPAC Name	2-[(dimethylamino)methyl]aniline	PubChem[1]
CAS Number	1904-62-7	PubChem[1]
Appearance	Expected to be an oily liquid	General knowledge of similar anilines
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Solubility	Expected to be soluble in organic solvents	General knowledge of similar anilines

Synthesis

A common and effective method for the synthesis of **2-((Dimethylamino)methyl)aniline** is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. In this case, aniline acts as the carbon nucleophile, reacting with formaldehyde and dimethylamine to yield the target compound.

Experimental Protocol: Synthesis via Mannich Reaction

This protocol describes a representative procedure for the synthesis of **2-((Dimethylamino)methyl)aniline**.

Materials:

- Aniline
- Aqueous formaldehyde (37%)

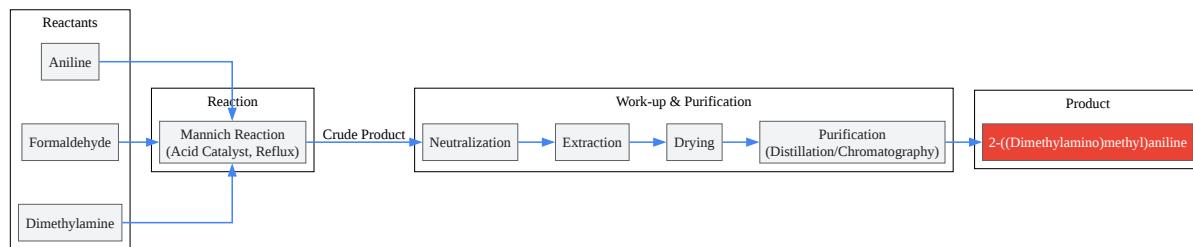
- Aqueous dimethylamine (40%)
- Hydrochloric acid (concentrated)
- Sodium hydroxide solution (e.g., 2 M)
- Diethyl ether or other suitable organic solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Standard glassware for extraction and distillation

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline, aqueous formaldehyde, and aqueous dimethylamine in an appropriate molar ratio (e.g., 1:1.1:1.1).
- **Acidification:** Slowly add concentrated hydrochloric acid to the reaction mixture with stirring. The reaction is typically carried out under acidic conditions.
- **Reaction:** Heat the mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by the slow addition of a sodium hydroxide solution until the mixture is basic.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether (3 x 50 mL).

- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: The crude **2-((Dimethylamino)methyl)aniline** can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Expected Yield: Yields for Mannich reactions of anilines can vary, but are often in the range of 60-80%.


Spectroscopic Data

The following table outlines the expected spectroscopic data for **2-((Dimethylamino)methyl)aniline** based on the analysis of similar compounds. This data is crucial for the structural elucidation and characterization of the synthesized molecule.

Technique	Expected Data
¹ H NMR	Aromatic protons (multiplets, ~6.5-7.5 ppm), -CH ₂ - group (singlet, ~3.5-4.0 ppm), -N(CH ₃) ₂ group (singlet, ~2.2-2.5 ppm), -NH ₂ group (broad singlet, variable chemical shift).
¹³ C NMR	Aromatic carbons (~110-150 ppm), -CH ₂ - carbon (~55-65 ppm), -N(CH ₃) ₂ carbons (~40-50 ppm).
IR (Infrared)	N-H stretching of the primary amine (two bands, ~3300-3500 cm ⁻¹), C-H stretching of aromatic and aliphatic groups (~2800-3100 cm ⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm ⁻¹), C-N stretching (~1250-1350 cm ⁻¹).
Mass Spec. (MS)	Expected molecular ion peak (M ⁺) at m/z = 150. A prominent fragment ion would be expected from the loss of a dimethylamino group or a benzylic cleavage.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **2-((Dimethylamino)methyl)aniline** via the Mannich reaction.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-((Dimethylamino)methyl)aniline**.

Biological Activity and Applications

While specific biological activities for **2-((Dimethylamino)methyl)aniline** are not extensively reported in the public domain, its structural motifs are present in various pharmacologically active compounds. The aniline moiety is a common feature in many drugs, and the dimethylaminomethyl group can influence solubility and receptor binding. As a versatile chemical intermediate, it holds potential for the synthesis of novel compounds in areas such as:

- Pharmaceuticals: As a scaffold for the development of new therapeutic agents.
- Agrochemicals: For the synthesis of new pesticides and herbicides.
- Materials Science: In the development of polymers and dyes.

Further research is required to fully elucidate the biological and material properties of **2-((Dimethylamino)methyl)aniline** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-((Dimethylamino)methyl)aniline | C9H14N2 | CID 12586115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 2-((Dimethylamino)methyl)aniline: Synthesis, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158372#discovery-and-history-of-2-dimethylamino-methyl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com